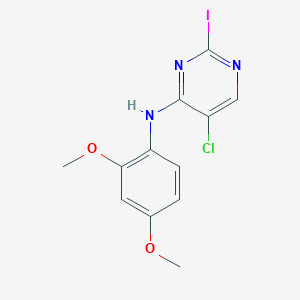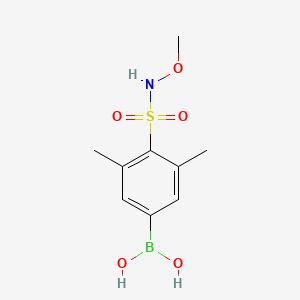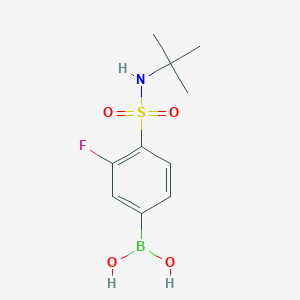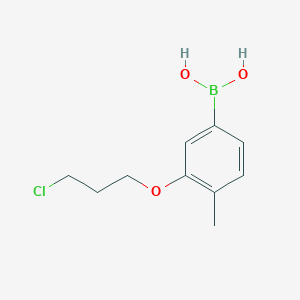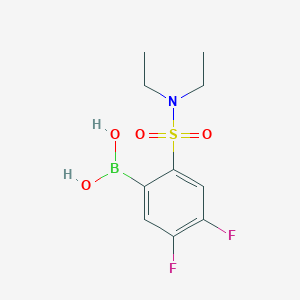
(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, also known as 5-chloro-6-pyridylboronic acid, is a boronic acid derivative that has been widely used in chemical synthesis and scientific research. It is a versatile compound that can be used in a variety of applications due to its unique reactivity and ability to form stable adducts with various substrates. 5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid has been used in organic synthesis, as well as in the development of novel compounds for use in scientific research.
Applications De Recherche Scientifique
Comprehensive Analysis of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic Acid Applications:
Organic Synthesis
Boronic acids are widely used as reagents and catalysts in organic synthesis due to their stability and safety. They participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds .
Chemical Biology Probes and Sensors
In chemical biology, boronic acids serve as probes and sensors due to their ability to form reversible covalent bonds with diols, which are present in sugars and other biomolecules. This property allows them to be used in the detection and sensing of biological markers .
Therapeutic Drugs
Boronic acids have medicinal applications, including the development of therapeutic drugs. Their unique binding capabilities make them suitable candidates for drug design, particularly in targeting enzymes or receptors with diol-containing substrates .
Detection and Sensing of Peroxides
Boronic acids are utilized in the detection and sensing of peroxides, which is important in various biological and chemical processes. Their sensitivity to peroxide levels can be harnessed in developing assays or sensors .
Cell-Surface Carbohydrate Biomarker Recognition
The interaction of boronic acids with diols enables them to recognize carbohydrate biomarkers on cell surfaces. This application is significant in diagnostics and research involving cell identification and sorting .
Development of MRI Contrast Agents
Boronic acids are involved in the development of new MRI contrast agents due to their ability to chelate metal ions and enhance imaging contrast .
Biological Labelling and Protein Manipulation
The diol interaction also allows boronic acids to be used in biological labelling, protein manipulation, and modification. These applications are crucial in research involving protein tracking and functional studies .
Separation Techniques
Boronic acids can be employed in separation techniques due to their selective binding properties. They can be used for purifying or isolating specific biomolecules from complex mixtures .
Mécanisme D'action
Target of Action
The primary target of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
These properties include stability, readiness of preparation, and environmental benignity .
Result of Action
The result of the action of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
The action of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . These conditions are known for their mildness and tolerance of various functional groups . The compound is relatively stable and environmentally benign, making it suitable for use under a variety of conditions .
Propriétés
IUPAC Name |
(5-chloro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNADYKNGLUWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



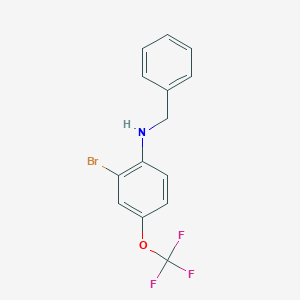
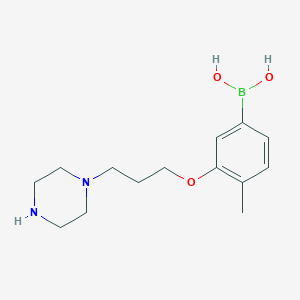

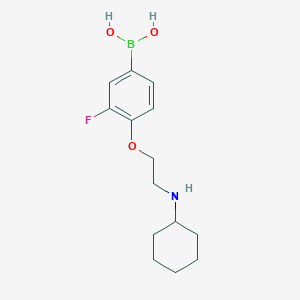
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)
![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)
